BenchChemオンラインストアへようこそ!

N-[1-(4-methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide

Medicinal chemistry Lead optimization Chemical procurement

N-[1-(4-methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide is a low-molecular-weight (377.46 g/mol) benzimidazole sulfonamide derivative with the molecular formula C21H19N3O2S. The structure features a 1,3-dihydro-2H-benzimidazole core substituted at the N1 position with a 4-methylbenzyl group and at the C2 position with an exocyclic N-benzenesulfonamide imine moiety, as confirmed by the canonical SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 and InChIKey UTTJUMUSSCYMEV-UHFFFAOYSA-N.

Molecular Formula C21H19N3O2S
Molecular Weight 377.46
CAS No. 860787-87-7
Cat. No. B2533559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide
CAS860787-87-7
Molecular FormulaC21H19N3O2S
Molecular Weight377.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C21H19N3O2S/c1-16-11-13-17(14-12-16)15-24-20-10-6-5-9-19(20)22-21(24)23-27(25,26)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,22,23)
InChIKeyUTTJUMUSSCYMEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(4-Methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide (CAS 860787-87-7) Procurement Baseline and Core Structural Identity


N-[1-(4-methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide is a low-molecular-weight (377.46 g/mol) benzimidazole sulfonamide derivative with the molecular formula C21H19N3O2S . The structure features a 1,3-dihydro-2H-benzimidazole core substituted at the N1 position with a 4-methylbenzyl group and at the C2 position with an exocyclic N-benzenesulfonamide imine moiety, as confirmed by the canonical SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 and InChIKey UTTJUMUSSCYMEV-UHFFFAOYSA-N . The compound is cataloged under MDL number MFCD05668742 and is supplied at a declared purity of ≥95% for non-human research applications [1].

Why N-[1-(4-Methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide Cannot Be Interchanged with Generic Benzimidazole Sulfonamide Analogs


Generic interchange within the benzimidazole sulfonamide class is scientifically unjustified because even minor N1-substituent modifications—such as replacing the 4-methylbenzyl group with unsubstituted benzyl or 4-halobenzyl—can systematically alter lipophilicity, target-binding kinetics, and pharmacokinetic parameters. In the closely related S1P1 antagonist series, the benzimidazole sulfonamide scaffold exhibits steep structure–activity relationships, with lead compound 2 (EC50 = 0.05 μM) requiring extensive optimization of the N1 and sulfonamide substituents to address metabolic instability and CYP3A induction liability, yielding optimized probes such as compounds 46 and 47 with distinct property profiles [1]. Consequently, procurement of a specific N1-(4-methylbenzyl) derivative is essential to maintain experimental reproducibility and structure–property integrity in lead optimization campaigns or screening cascades.

N-[1-(4-Methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide: Quantitative Differentiation Evidence Against Closest In-Class Analogs


Molecular Weight Differentiation: 4-Methylbenzyl vs. Unsubstituted Benzyl N1-Substituted Analog

The target compound (C21H19N3O2S, MW = 377.46 g/mol) incorporates a 4-methylbenzyl group at the N1 position of the benzimidazole core, whereas the closest unsubstituted benzyl analog (C20H17N3O2S) has a molecular weight of 363.43 g/mol . The +14.03 g/mol mass increment corresponds to a single methylene (–CH2–) insertion and a 3.9% increase in molecular weight. This mass difference is analytically resolvable by LC-MS and enables unambiguous identity confirmation in procurement quality control workflows . Furthermore, the increased molecular weight is accompanied by a calculated LogP increase of approximately 0.5 units (from ~3.2 to ~3.7), which alters the compound's hydrophobicity-dependent properties including passive membrane permeability and plasma protein binding potential [1].

Medicinal chemistry Lead optimization Chemical procurement

Topological Polar Surface Area (TPSA) Constancy: Maintaining Favorable Permeability While Modulating Lipophilicity

The introduction of a 4-methyl group on the N1-benzyl substituent increases the molecular weight and LogP of the target compound without altering the topological polar surface area (TPSA), which remains constant at approximately 66.5 Ų across the N1-substituted benzimidazole sulfonamide series . This TPSA value is well below the typical oral drug-likeness threshold of 140 Ų and compares favorably to the unsubstituted benzyl analog (TPSA ≈ 66.5 Ų) as well as to 4-halobenzyl analogs (TPSA ≈ 66.5 Ų) [1]. The combination of unchanged TPSA with elevated LogP yields a distinguishable permeability–lipophilicity profile that differs from both the less lipophilic unsubstituted benzyl analog and the more electron-withdrawing 4-chlorobenzyl analog, which has a comparable LogP but distinct electronic character due to the chlorine substituent [2].

Drug-likeness ADME prediction Fragment-based screening

Hydrogen Bond Donor Count Conservation: N1-Substitution Does Not Alter HBD Profile Relative to Core Scaffold

The target compound possesses exactly one hydrogen bond donor (the sulfonamide –NH–), identical to the unsubstituted benzyl analog, 4-chlorobenzyl analog, and 4-fluorobenzyl analog, all of which retain the same N-benzenesulfonamide moiety . The 4-methyl substituent on the N1-benzyl group is neither a hydrogen bond donor nor acceptor, meaning that the N1-substitution variation modulates lipophilicity and steric bulk without altering the hydrogen bond donor count [1]. This constancy contrasts with analogs where the benzenesulfonamide is replaced by alternative acyl/sulfonyl groups (e.g., 4-acetamidobenzenesulfonamide derivatives), which introduce additional HBD/HBA functionality and consequently alter solubility and target binding profiles [2].

Medicinal chemistry Fragment growing Physicochemical profiling

Rotatable Bond Count and Conformational Flexibility: 4-Methylbenzyl Adds One Rotatable Bond vs. Methyl-Substituted Core Analogs

The target compound possesses 5 rotatable bonds (defined as single bonds between heavy atoms not in a ring, excluding terminal –CH3 rotations), comprising the N1–CH2–aryl bond, the CH2–aryl bond, the S–N bond, and two S–aryl bonds . This is one additional rotatable bond compared to the N1-methyl analog N-(1,3-dihydro-1-methyl-3-(phenylsulfonyl)-2H-benzimidazol-2-ylidene)benzenesulfonamide (CAS alternative, MW = 377.46, rotatable bonds = 4), which substitutes the 4-methylbenzyl group with a methyl group at N1 and adds a phenylsulfonyl group at N3 . The increased conformational flexibility of the target compound may influence entropy-driven binding thermodynamics and crystallization behavior, representing a meaningful differentiation for biophysical assay development and structural biology applications [1].

Conformational analysis Entropy-driven binding Crystallization screening

Optimal Research and Procurement Scenarios for N-[1-(4-Methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide (CAS 860787-87-7)


Structure–Activity Relationship (SAR) Exploration of N1-Benzyl Substituted Benzimidazole Sulfonamides

The compound serves as the para-methyl representative in a systematic SAR matrix evaluating the effect of N1-benzyl substituent electronics and lipophilicity on target potency and ADME properties. Its 4-methyl group provides an electron-donating (+I, hyperconjugative) character (σp = −0.17) and increased LogP (+0.5 units vs. unsubstituted benzyl), enabling direct comparison with the 4-H analog (baseline), 4-Cl analog (electron-withdrawing, σp = +0.23), and 4-F analog in lead optimization campaigns . This systematic substitution pattern is directly relevant to the medicinal chemistry strategy employed in the benzimidazole sulfonamide S1P1 antagonist program, where N1-substitution was a key optimization vector [1].

Physicochemical Property Benchmarking in Fragment-to-Lead or Lead Optimization Programs

The compound's balanced profile—MW = 377.46 g/mol, TPSA ≈ 66.5 Ų, HBD = 1, rotatable bonds = 5—places it within favorable drug-like property space for oral bioavailability according to both Lipinski and Veber criteria [2]. Its specific LogP of approximately 3.7 positions it near the upper boundary of optimal passive permeability while maintaining TPSA well below 140 Ų, making it a valuable tool compound for benchmarking the permeability–lipophilicity trade-off in the benzimidazole chemotype. This is particularly relevant given the PXR-mediated CYP3A induction liability identified in this chemical series, where lipophilicity was demonstrated to be a key molecular property influencing P450 induction risk [1].

Biophysical Assay Development and Crystallography Screening

The compound's 5 rotatable bonds confer moderate conformational flexibility that may facilitate binding to adaptable target pockets while still permitting co-crystallization. Its single HBD and moderate TPSA are consistent with compounds successfully co-crystallized with targets such as sphingosine 1-phosphate receptor 1 (S1P1) and protein tyrosine phosphatase 1B (PTP1B) in related benzimidazole sulfonamide series [1]. The compound is suitable for differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), and X-ray crystallography campaigns where systematic variation of N1-substituents is required to probe ligand–protein interactions.

Analytical Reference Standard for LC-MS Method Development and Procurement Quality Control

With a declared purity of ≥95%, a well-defined molecular ion (MW = 377.46 g/mol, [M+H]+ = 378.47), and a characteristic InChIKey (UTTJUMUSSCYMEV-UHFFFAOYSA-N), the compound is suitable as an analytical reference standard for LC-MS method development and batch-to-batch quality control in procurement workflows . The 14.03 Da mass increment relative to the unsubstituted benzyl analog provides an analytically resolvable differentiation, enabling unambiguous identity confirmation in mixture analysis or purity assessment protocols .

Quote Request

Request a Quote for N-[1-(4-methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.